![molecular formula C19H22N4O3 B2536139 2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-pentylacetamide CAS No. 1115565-55-3](/img/structure/B2536139.png)
2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-pentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[2,3-d]pyrimidines are a class of compounds that have been studied for their potential medicinal properties . They are characterized by a pyrimidine ring fused with a pyrrole ring .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines can be achieved through a one-pot condensation from 2-amino furans/pyrroles . This process requires similar reaction conditions, providing access to two diverse series of natural product-like heterocycles .Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidines includes a pyrimidine ring fused with a pyrrole ring . The specific structure of “2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-pentylacetamide” would include additional functional groups attached to this core structure.Aplicaciones Científicas De Investigación
Antimicrobial and Antiviral Activities
Research has shown that pyrrolo[2,3-d]pyrimidine derivatives exhibit promising antimicrobial and antiviral activities. A study by Hilmy et al. (2021) synthesized new pyrrolo[2,3-d]pyrimidine derivatives demonstrating significant antimicrobial properties compared to Gentamicin and antiviral activities against Newcastle disease, highlighting the potential of these compounds in developing new antimicrobial and antiviral agents (Hilmy et al., 2021).
Antifolate and Antitumor Properties
Another aspect of pyrrolo[2,3-d]pyrimidine derivatives is their application in cancer research. Gangjee et al. (2007) detailed the synthesis of classical and nonclassical antifolates from this compound class, showcasing their potential as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. These compounds have shown remarkable inhibition of human DHFR and the growth of several tumor cells in culture, indicating their usefulness in cancer therapy (Gangjee et al., 2007).
Radioligand Imaging
Furthermore, derivatives of pyrrolo[2,3-d]pyrimidine have been explored for their potential in radioligand imaging, particularly for the translocator protein (18 kDa) with PET. Dollé et al. (2008) synthesized [18F]DPA-714, a derivative within this class, for imaging purposes, demonstrating the compound's suitability for in vivo positron emission tomography (PET) imaging due to its selective binding properties (Dollé et al., 2008).
Antimicrobial Activity of Heterocyclic Compounds
Additionally, pyrrolo[2,3-d]pyrimidine-based compounds have been involved in the synthesis of new heterocyclic compounds with enhanced antimicrobial activity. Bondock et al. (2008) reported on the synthesis and antimicrobial evaluation of new heterocycles incorporating an antipyrine moiety, showcasing the versatility of pyrrolo[2,3-d]pyrimidine derivatives in developing novel antimicrobial agents (Bondock et al., 2008).
Mecanismo De Acción
Direcciones Futuras
Pyrrolo[2,3-d]pyrimidines and related compounds continue to be of interest in medicinal chemistry due to their potential therapeutic properties . Future research may focus on optimizing the synthesis of these compounds, exploring their mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical studies.
Propiedades
IUPAC Name |
2-(2,4-dioxo-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)-N-pentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-2-3-7-10-20-15(24)12-23-18(25)17-16(22-19(23)26)14(11-21-17)13-8-5-4-6-9-13/h4-6,8-9,11,21H,2-3,7,10,12H2,1H3,(H,20,24)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSBUQLZNXMXER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-pentylacetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.